

# The Journey of Roginolisib Hemifumarate: From Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Roginolisib (IOA-244), a first-in-class, orally active, and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ), has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Roginolisib hemifumarate**. It details the preclinical and clinical findings that underscore its potential in treating various malignancies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

## **Discovery and Rationale**

Roginolisib was initially investigated for the treatment of autoimmune diseases. Its journey into oncology was driven by the understanding that aberrant PI3K $\delta$  signaling is a key driver in various hematological and solid tumors. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer, playing a crucial role in cell growth, proliferation, survival, and differentiation.

The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for malignancies of this lineage. Furthermore, PI3K $\delta$  plays a critical role in the function of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment. By inhibiting PI3K $\delta$ , Roginolisib not only directly targets cancer cells but also modulates the immune system to enhance anti-tumor responses.



Roginolisib is a non-ATP-competitive, allosteric inhibitor, a characteristic that confers high selectivity and a favorable safety profile compared to first-generation, ATP-competitive PI3K inhibitors.

## Synthesis of Roginolisib Hemifumarate

While a detailed, step-by-step synthesis protocol for **Roginolisib hemifumarate** is not publicly available in the reviewed literature, the chemical identity of the active pharmaceutical ingredient is known.

Chemical Name: (6-fluoro-1-(4-(morpholinomethyl)phenyl)-5,5-dioxido-1,4-dihydrothiochromeno[4,3-c]pyrazol-3-yl)(morpholino)methanone, hemifumarate salt.

The synthesis of related pyrazolopyrimidine derivatives, which share structural similarities with Roginolisib, has been described in various patents. These syntheses often involve multi-step sequences starting from commercially available precursors. The construction of the core pyrazole ring fused to a pyrimidine system is a key feature of these synthetic routes. It is plausible that the synthesis of Roginolisib follows a convergent strategy, involving the preparation of key intermediates that are then coupled to assemble the final molecule.

## **Mechanism of Action**

Roginolisib exerts its anti-cancer effects through the selective inhibition of the PI3K $\delta$  isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased proliferation and increased apoptosis of cancer cells.

A crucial aspect of Roginolisib's mechanism is its immunomodulatory activity. By inhibiting PI3K $\delta$  in regulatory T cells (Tregs), Roginolisib can reduce their suppressive function within the tumor microenvironment. This leads to an increased ratio of cytotoxic CD8+ T cells to Tregs, thereby promoting a more effective anti-tumor immune response.





Click to download full resolution via product page

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Roginolisib.

## Quantitative Data Preclinical Data



| Parameter             | Value               | Cell Line/Model     | Reference |
|-----------------------|---------------------|---------------------|-----------|
| ΙC50 (ΡΙ3Κδ)          | 18 nM               | Enzymatic Assay     | [1]       |
| IC50 (PI3Kα)          | >10,000 nM          | Enzymatic Assay     | N/A       |
| IC50 (PI3Kβ)          | 2,240 nM            | Enzymatic Assay     | N/A       |
| IC50 (PI3Ky)          | 1,690 nM            | Enzymatic Assay     | [1]       |
| Cell Viability (IC50) | Varies by cell line | Lymphoma cell lines | [2]       |

## Clinical Data: DIONE-01 Trial (NCT04328844)

The DIONE-01 trial is a Phase 1, two-part, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Roginolisib in patients with advanced solid tumors and follicular lymphoma.[3][4][5][6][7]

| Parameter                                  | Uveal Melanoma Cohort | Follicular Lymphoma<br>Cohort |
|--------------------------------------------|-----------------------|-------------------------------|
| Number of Patients                         | 29                    | 8                             |
| Recommended Phase 2 Dose (RP2D)            | 80 mg daily           | 80 mg daily                   |
| Median Overall Survival (OS)               | 16 months             | Not Reported                  |
| Median Progression-Free<br>Survival (PFS)  | 5 months              | Not Reported                  |
| Objective Response Rate (ORR)              | N/A                   | N/A                           |
| Grade 3/4 Treatment-Related Adverse Events | <7%                   | N/A                           |

## Clinical Data: OCULE-01 Trial (NCT06717126)

The OCULE-01 trial is an ongoing Phase 2, multicenter, open-label, randomized study evaluating the efficacy of Roginolisib in patients with advanced/metastatic uveal melanoma



who have progressed on prior therapy.[3][8][9][10][11]

| Parameter           | Description                                                                                                                                                       |  |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Primary Endpoint    | Overall Survival (OS)                                                                                                                                             |  |
| Secondary Endpoints | Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), Safety and Tolerability, Pharmacokinetics |  |
| Patient Population  | ~85 adults with advanced/metastatic uveal melanoma with disease progression after at least one prior therapy                                                      |  |
| Treatment Arms      | Arm 1: Roginolisib 80 mg dailyArm 2:<br>Roginolisib 40 mg dailyArm 3: Investigator's<br>choice of standard therapy                                                |  |

## Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Roginolisib on the viability of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., lymphoma, mesothelioma)
- Complete culture medium
- Roginolisib hemifumarate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · 96-well plates



· Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium and incubate for 24 hours.
- Prepare serial dilutions of Roginolisib in complete culture medium.
- Remove the medium from the wells and add 100  $\mu L$  of the Roginolisib dilutions. Include a vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][12][13][14]





Click to download full resolution via product page

Figure 3: A representative gating strategy for identifying Treg cells.



## Conclusion

**Roginolisib hemifumarate** represents a significant advancement in the field of PI3Kδ inhibition. Its unique allosteric mechanism of action confers high selectivity and a favorable safety profile, addressing some of the limitations of earlier-generation PI3K inhibitors. The preclinical and clinical data gathered to date strongly support its continued development in various oncology indications, particularly in uveal melanoma and hematological malignancies. The ongoing Phase 2 OCULE-01 trial will be instrumental in further defining the clinical utility of Roginolisib and its potential to improve outcomes for patients with difficult-to-treat cancers. This technical guide provides a solid foundation for researchers and clinicians interested in the science and therapeutic potential of this promising new agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. targetedonc.com [targetedonc.com]
- 5. iOnctura reaches new clinical milestones in uveal melanoma [prnewswire.com]
- 6. iOnctura Clinical Expansion Positions Lead PI3Kδ Inhibitor IOA-244 for Potential Registration Studies in Metastatic Uveal Melanoma - BioSpace [biospace.com]
- 7. FDA approves further investigation for Uveal melanoma treatment Clinical Trials Arena [clinicaltrialsarena.com]
- 8. onclive.com [onclive.com]
- 9. omuk.org [omuk.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]



- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Journey of Roginolisib Hemifumarate: From Discovery to Clinical Investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15190132#discovery-and-synthesis-of-roginolisib-hemifumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com